Octadecyl 2-chloropropanoate
Description
Octadecyl 2-chloropropanoate is a long-chain ester composed of an octadecyl (C18) alkyl group esterified with 2-chloropropanoic acid. This compound is typically utilized in industrial applications as a surfactant, plasticizer, or intermediate in organic synthesis due to its hydrophobic alkyl chain and polarizable chlorine substituent .
Properties
CAS No. |
88104-31-8 |
|---|---|
Molecular Formula |
C21H41ClO2 |
Molecular Weight |
361.0 g/mol |
IUPAC Name |
octadecyl 2-chloropropanoate |
InChI |
InChI=1S/C21H41ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h20H,3-19H2,1-2H3 |
InChI Key |
YQCZLISEEYFBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2-chloropropanoate typically involves the esterification of 2-chloropropanoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Octadecyl 2-chloropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoate moiety can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminium hydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloropropanoic acid and octadecanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Lithium aluminium hydride or sodium borohydride are common reducing agents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Octadecyl 2-chloropropanol.
Hydrolysis: 2-chloropropanoic acid and octadecanol.
Scientific Research Applications
Octadecyl 2-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of lipid interactions due to its long hydrophobic chain.
Medicine: Investigated for potential use in drug delivery systems owing to its ability to form micelles and other self-assembled structures.
Industry: Utilized in the production of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of Octadecyl 2-chloropropanoate largely depends on its chemical structure. The long hydrophobic octadecyl chain allows it to interact with lipid bilayers and other hydrophobic environments, making it useful in applications such as drug delivery and surfactant production. The 2-chloropropanoate moiety can undergo various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between octadecyl 2-chloropropanoate and structurally related compounds:
Reactivity and Solubility
- Sodium Octadecyl Sulfate: Ionic surfactant with high water solubility due to the sulfate group. Forms micelles in aqueous solutions, and its colloid stabilization properties are minimally affected by ethanol concentrations up to 5% . In contrast, this compound is non-ionic, rendering it more soluble in organic solvents and less effective in aqueous systems.
- Octadecyl 2-methyl-2-propenoate: The acrylate group enables polymerization via radical mechanisms, making it suitable for coatings and adhesives. The chlorine in this compound, however, may hinder polymerization but enhance reactivity in substitution reactions .
- Octocrylene: The cyano and diphenyl groups confer UV-absorbing properties, critical for sunscreen formulations. This compound lacks such conjugated systems, limiting its utility in photoprotection but offering advantages in thermal stability .
- Octadecyl Isothiocyanate: The isothiocyanate group reacts with amines or thiols, enabling covalent bonding to surfaces or biomolecules. This compound’s chlorine may participate in nucleophilic displacement but with slower kinetics compared to isothiocyanate .
Regulatory and Environmental Considerations
Compounds like octadecyl 2-methyl-2-propenoate are regulated under global chemical policies (e.g., CAS No. 1979945-25-9) due to their use in polymers, suggesting that this compound may face similar scrutiny, particularly regarding chlorine-related toxicity . Sustainable production methods, such as bio-based feedstocks (highlighted in the octadecyl isothiocyanate market), could align with growing demand for eco-friendly alternatives .
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